molecular formula C8H5FN2O2 B2430617 7-Fluoro-5-nitro-1H-indole CAS No. 1167055-33-5

7-Fluoro-5-nitro-1H-indole

Cat. No.: B2430617
CAS No.: 1167055-33-5
M. Wt: 180.138
InChI Key: ZKQZDAXQBWVXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The presence of both fluorine and nitro groups in this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

7-Fluoro-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 7-fluoroindole. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 5-position of the indole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 7-Fluoro-5-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Comparison with Similar Compounds

    5-Nitroindole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-Fluoroindole: Lacks the nitro group, which may reduce its potential biological activities.

    5-Fluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with different functional groups.

Uniqueness: 7-Fluoro-5-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQZDAXQBWVXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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